molecular formula C15H14N2O3 B164253 Compound C108 CAS No. 15533-09-2

Compound C108

Cat. No.: B164253
CAS No.: 15533-09-2
M. Wt: 270.28 g/mol
InChI Key: RFQLSGLJJDPZDT-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compound C108 involves the condensation reaction between 2-hydroxybenzohydrazide and 2-hydroxyacetophenone. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Compound C108 primarily undergoes substitution reactions due to the presence of reactive functional groups, such as the hydroxyl and hydrazone moieties. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of this compound, while oxidation reactions can lead to the formation of quinone derivatives .

Scientific Research Applications

Breast Cancer Studies

In studies focusing on breast cancer, Compound C108 has demonstrated the ability to reduce tumor-initiating cells significantly. For instance, in a mouse xenograft model, treatment with this compound resulted in a tenfold reduction in the proportion of tumor-initiating cells compared to untreated controls . Moreover, it diminished mammosphere formation in patient-derived xenograft cell lines, indicating its potential to inhibit tumor growth and metastasis .

Molecular Target Identification

Research has identified that this compound binds to several proteins associated with G3BP2. A study using mass spectrometry revealed 44 proteins that interact with this compound, underscoring its multifaceted role in cellular mechanisms . This broad interaction profile suggests that this compound may have additional applications beyond breast cancer.

Potential in Acute Myeloid Leukemia

Recent investigations have explored the use of this compound in acute myeloid leukemia (AML). In vitro studies showed that combining this compound with venetoclax enhanced the sensitivity of AML cells to treatment, highlighting its potential as an adjunct therapy . This finding opens avenues for further research into its effectiveness against various hematological malignancies.

Broader Biological Implications

Beyond oncology, this compound's effects on stress granule dynamics suggest potential applications in neurodegenerative diseases and viral infections. By modulating stress granule formation, it may offer therapeutic strategies for conditions where these processes are disrupted .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Breast CancerInhibits tumor-initiating cells and reduces mammosphere formationTenfold reduction in tumor-initiating cells
Acute Myeloid LeukemiaEnhances sensitivity to venetoclaxIncreased efficacy observed in AML cells
Stress Response ModulationAffects stress granule dynamicsPotential implications for neurodegenerative diseases

Case Study 1: Breast Cancer Xenograft Model

A study conducted on BT-474 breast cancer cells demonstrated that treatment with this compound not only decreased the ALDEFLUOR-positive population but also enhanced the efficacy of paclitaxel, a common chemotherapeutic agent. The combination treatment showed a marked decrease in tumor initiation capabilities compared to controls .

Case Study 2: AML Sensitization

In a recent clinical study involving primary AML cells, researchers treated cells with this compound alongside venetoclax. The results indicated a synergistic effect leading to increased apoptosis in AML cells, suggesting that G3BP2 inhibition could be an effective strategy for enhancing chemotherapy outcomes .

Mechanism of Action

Compound C108 exerts its effects by inhibiting the GTPase-activating protein (SH3 domain)-binding protein 2 (G3BP2). G3BP2 is involved in the formation of stress granules, which are aggregates of proteins and RNAs that form in response to cellular stress. By inhibiting G3BP2, this compound disrupts the formation of stress granules, thereby affecting cellular stress responses and reducing the survival of tumor-initiating cells .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific inhibition of G3BP2, which is not commonly targeted by other compounds. This specificity makes it a valuable tool in cancer research, particularly in studying the role of stress granules in tumor initiation and metastasis .

Biological Activity

Compound C108, chemically known as 2-hydroxy-N-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide, has garnered attention in recent years for its potential therapeutic applications, particularly in the context of stress granule (SG) dynamics and cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and implications for future research.

Targeting Stress Granules:
this compound functions primarily as an inhibitor of the protein G3BP2, a key component in the formation and regulation of stress granules. Stress granules are cytoplasmic aggregates formed in response to cellular stress, playing critical roles in mRNA regulation and cellular signaling pathways. The dysregulation of SGs is implicated in various diseases, including cancer and neurodegenerative disorders .

C108's inhibition of G3BP2 is significant because G3BP2 is associated with tumorigenesis and chemoresistance. By alleviating G3BP2 function, C108 can potentially disrupt the protective role that SGs play in cancer cells under stress conditions .

Research Findings

In Vitro Studies:
In laboratory settings, C108 has demonstrated effectiveness in inhibiting SG formation and promoting apoptosis in cancer cells. For instance, studies have shown that treatment with C108 leads to a decrease in SG assembly during stress conditions induced by agents like doxorubicin .

In Vivo Studies:
Animal models have further validated the therapeutic potential of C108. In one study involving mice with induced tumors, administration of C108 at a dosage of 30 mg/kg resulted in significant tumor size reduction compared to control groups . This suggests that C108 not only affects SG dynamics but also has direct antitumor effects.

Case Studies

  • Breast Cancer Model:
    A study conducted on breast cancer models indicated that C108 effectively mitigated tumor initiation by targeting G3BP2. The results showed a marked reduction in tumor growth and improved survival rates among treated mice .
  • Neurodegenerative Disease Context:
    In models simulating neurodegenerative conditions, C108's ability to modulate SG dynamics was linked to reduced cytotoxicity associated with pathological SGs. This raises the possibility of using C108 as a therapeutic agent for diseases characterized by SG dysregulation, such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease .

Data Tables

The following table summarizes the effects of this compound across different studies:

Study TypeDosage (mg/kg)Key Findings
In VitroN/AInhibition of G3BP2; reduced SG formation
In Vivo (Tumor)30Significant reduction in tumor size; improved survival rates
NeurodegenerativeN/AModulation of SG dynamics; reduced cytotoxicity

Q & A

Basic Research Questions

Q. What is the primary molecular target of Compound C108 in cancer research, and what experimental models are used to validate its efficacy?

this compound selectively inhibits GTPase-activating protein SH3 domain-binding protein 2 (G3BP2), a stress granule-associated protein implicated in tumor initiation and metastasis. Preclinical validation employs:

  • In vitro models : G3BP2-overexpressing esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE30, KYSE150) for Western blot analysis of protein suppression and transwell assays to quantify migration/invasion inhibition .
  • In vivo models : Mouse xenograft models (e.g., breast cancer TIC-enriched populations) to assess tumor initiation reduction and lymph node metastasis suppression .

Q. What standardized assays are recommended to evaluate this compound’s anti-metastatic effects in vitro?

Key methodologies include:

  • Transwell migration/invasion assays : Use 10 μM this compound with DMSO controls, followed by crystal violet staining and quantification .
  • Wound-healing assays : Monitor gap closure in ESCC cells over 24–48 hours under C108 treatment .
  • Protein expression analysis : Western blotting for G3BP2, HDGF, and downstream markers (e.g., Oct-4, Nanog) .

Q. How does this compound’s molecular structure influence its bioavailability in preclinical studies?

this compound (C15H14N2O3, MW 270.28) is a small molecule with a benzohydrazide backbone, enabling cellular permeability. Pharmacokinetic studies in mice recommend intraperitoneal administration at 5–10 mg/kg to achieve plasma concentrations sufficient for G3BP2 suppression .

Advanced Research Questions

Q. How does this compound’s RNA-level downregulation of G3BP2 challenge conventional GTPase inhibitor mechanisms?

Unlike typical GTPase inhibitors targeting enzymatic activity, this compound reduces G3BP2 expression transcriptionally and destabilizes its protein via ubiquitination. This dual mechanism was identified through:

  • RNA-seq analysis : Revealed downregulation of LINC01554 (a lncRNA stabilizing G3BP2) and G3BP2 transcripts .
  • Cycloheximide chase assays : Demonstrated accelerated G3BP2 degradation post-C108 treatment . This contrasts with inhibitors like MitMAB, which target dynamin GTPase activity directly .

Q. What experimental strategies can resolve contradictions in this compound’s regulation of HDGF expression?

HDGF reduction may occur indirectly via G3BP2 suppression or through direct RNA modulation. To clarify:

  • siRNA knockdown : Silence G3BP2 and measure HDGF levels independently of C108 .
  • HDGF promoter analysis : Use luciferase reporters to test if C108 directly affects transcriptional activity.
  • Chromatin immunoprecipitation (ChIP) : Assess C108’s binding to HDGF regulatory regions .

Q. What co-regulatory networks involving LINC01554 and stress granules underlie this compound’s efficacy?

this compound disrupts the LINC01554/G3BP2/HDGF axis, which stabilizes pro-metastatic mRNAs. Advanced approaches include:

  • RIP-Seq (RNA Immunoprecipitation Sequencing) : Identify G3BP2-bound transcripts in C108-treated cells .
  • CRISPR screens : Knock out LINC01554 to isolate its role in C108-mediated metastasis suppression .

Q. How can researchers optimize this compound dosing to balance tumor initiation inhibition and toxicity in vivo?

  • Dose-response studies : Titrate C108 (1–20 mg/kg) in xenograft models, monitoring tumor volume and TIC markers (e.g., ALDH1) .
  • Toxicogenomics : Profile liver/kidney toxicity markers (e.g., ALT, creatinine) and compare to vehicle controls .

Q. Methodological Considerations

  • Data contradiction analysis : When reconciling RNA-vs-protein effects, use cycloheximide assays to separate transcriptional and post-translational mechanisms .
  • Animal model validation : Include metastatic lymph node histopathology (H&E and G3BP2 staining) to confirm C108’s in vivo efficacy .

Properties

IUPAC Name

2-hydroxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(11-6-2-4-8-13(11)18)16-17-15(20)12-7-3-5-9-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGMBUGEAAGJKW-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.